![molecular formula C14H14BrNO4S B3533456 3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3533456.png)
3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Overview
Description
3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound used in scientific research, particularly in the field of medicinal chemistry. This compound is also known as BMS-599626 and has been studied for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its ability to bind to the ATP-binding site of Hsp90, thereby inhibiting its activity. This results in the degradation of client proteins that are required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for Hsp90, which makes it a useful tool for studying the role of this protein in cancer. However, one limitation is that the compound may have off-target effects on other proteins, which can complicate interpretation of the results.
Future Directions
For research on 3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide include further investigation of its efficacy as a therapeutic agent in preclinical and clinical trials. Additionally, studies could focus on identifying biomarkers that can predict response to treatment with this compound, as well as exploring its potential for combination therapy with other cancer drugs. Finally, research could also investigate the potential of 3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in the treatment of other diseases beyond cancer.
Scientific Research Applications
3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in the treatment of cancer. Specifically, it has been investigated for its ability to inhibit the activity of a protein known as heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
properties
IUPAC Name |
3-bromo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDRBFUVIHMMAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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